molecular formula C9H9N5O2 B3008329 2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396795-53-1

2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B3008329
CAS No.: 1396795-53-1
M. Wt: 219.204
InChI Key: XCEOWMBFODGEFK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole ring substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a carboxamide moiety. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, is a common bioisostere for carboxylic acids due to its similar pKa and hydrogen-bonding capabilities . This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

2-(4-methoxyphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-16-7-4-2-6(3-5-7)14-12-9(8(10)15)11-13-14/h2-5H,1H3,(H2,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEOWMBFODGEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with cyanogen azide under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the tetrazole ring. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amines or other reduced nitrogen heterocycles.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview:
The compound is primarily investigated for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its tetrazole moiety contributes to enhanced therapeutic efficacy.

Case Study:
In a study examining the cytotoxic effects of related tetrazole compounds, it was found that derivatives exhibited significant activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB231) while maintaining low toxicity towards normal cells (NIH-3T3) . This suggests that 2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide may similarly offer a favorable therapeutic profile.

Agricultural Chemistry

Overview:
The compound is utilized in the formulation of agrochemicals, offering effective pest control solutions that are environmentally friendly.

Applications:

  • Pesticide Development: Its structure allows for the design of novel pesticides that target specific pests while minimizing harm to beneficial organisms.
  • Herbicides: Research indicates potential use in developing herbicides with selective action .

Material Science

Overview:
In material science, this compound is explored for its properties in creating advanced materials.

Applications:

  • Polymers and Coatings: The compound contributes to the development of materials with enhanced durability and resistance to environmental factors .
  • Nanotechnology: Its unique chemical properties make it suitable for applications in nanomaterials, potentially improving material performance .

Analytical Chemistry

Overview:
The compound serves as a reagent in analytical methods, aiding in the detection and quantification of various substances.

Applications:

  • Detection Methods: It enhances the accuracy of analytical techniques by providing reliable results in complex mixtures .
  • Quantification Studies: Utilized in assays to quantify biological molecules, contributing to advancements in biochemical research .

Biochemical Research

Overview:
In biochemical studies, the compound is employed in various assays to understand cellular processes and develop new diagnostic tools.

Applications:

  • Enzyme Interaction Studies: Research focuses on how this compound interacts with enzymes and receptors, which is crucial for drug design .
  • Cellular Assays: It is used in assays that evaluate cellular responses, contributing to the understanding of disease mechanisms .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disordersSignificant cytotoxicity against cancer cells
Agricultural ChemistryFormulation of pesticides and herbicidesEnvironmentally friendly pest control solutions
Material ScienceDevelopment of polymers and coatingsEnhanced durability and environmental resistance
Analytical ChemistryReagent for detection and quantificationImproved accuracy in analytical methods
Biochemical ResearchAssays for enzyme interactionsInsights into cellular processes

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing the compound to bind to active sites of enzymes. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Tetrazole Derivatives
  • 5-(4-Methoxyphenyl)-2H-tetrazole (CAS 6926-51-8) : Lacks the carboxamide group but shares the 4-methoxyphenyl-tetrazole scaffold. This simpler analogue exhibits reduced hydrogen-bonding capacity, impacting its interaction with targets like angiotensin II receptors, where carboxamide-containing derivatives show higher affinity .
  • 2-(Triphenylmethyl)-5-(4-methoxyphenyl)-2H-tetrazole (CAS 439579-44-9) : The bulky triphenylmethyl group sterically hinders target binding, making it less biologically active than the carboxamide derivative .
Thiazole and Thiadiazole Analogues
  • 2-Amino-6-(4-methylphenyl)-1,3,4-thiadiazole-5-carboxamide: Replaces the tetrazole with a thiadiazole ring. Thiadiazoles are less electronegative than tetrazoles, altering electronic properties and bioavailability. This compound demonstrated moderate anticancer activity (IC50 = 1.61–1.98 µg/mL against HepG-2 cells), suggesting that the tetrazole-carboxamide combination may offer superior potency .
  • 4-Methyl-2-phenylthiazole-5-carbohydrazide: Exhibits a thiazole core with a carbohydrazide group. While structurally distinct, its activity against hepatocellular carcinoma highlights the importance of the carboxamide moiety in cytotoxicity .
Isoxazole and Imidazole Derivatives
  • N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide: The isoxazole ring introduces additional oxygen-based polarity. Such derivatives are often explored for CNS permeability, contrasting with tetrazoles, which are typically optimized for metabolic stability .
  • 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole: The imidazole core with a trifluoromethyl group enhances electron-withdrawing effects.

Substituent Effects

Aromatic Ring Modifications
  • N-(4-Methoxyphenyl)-1-methyl-1H-indazole-5-carboxamide: Replaces tetrazole with indazole but retains the 4-methoxyphenyl-carboxamide motif. Indazole derivatives are known for kinase inhibition, implying that the tetrazole variant may target different enzyme classes .
  • 5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate : Substituting methoxy with halogens (Cl, F) increases electrophilicity. Such modifications are common in optimizing pharmacokinetic profiles but may reduce solubility compared to methoxy-containing analogues .
Carboxamide Group Variations
  • Hydrolysis to the carboxylic acid in vivo can restore activity but introduces variability .

Key SAR Insights :

  • The tetrazole-carboxamide combination balances hydrogen-bonding and metabolic stability, making it versatile for drug design.
  • Methoxy groups enhance solubility and π-π stacking in aromatic binding pockets.
  • Thiazole and thiadiazole cores may offer alternative electronic profiles but require optimization for target specificity.

Biological Activity

2-(4-Methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound belonging to the tetrazole family, known for its diverse biological activities. Tetrazoles are recognized for their potential in medicinal chemistry, exhibiting various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, discussing its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl amines with sodium azide and carbonyl compounds under controlled conditions. The general synthetic pathway includes:

  • Preparation of the tetrazole ring : The reaction of 4-methoxyphenyl isocyanate with sodium azide forms the tetrazole structure.
  • Carboxamide formation : Subsequent treatment with carboxylic acids or their derivatives leads to the formation of the carboxamide functional group.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various tetrazole compounds, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were comparable to those of established antibiotics such as ciprofloxacin and gentamicin.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies using the MTT assay revealed that this compound exhibits cytotoxic effects on several cancer types, including colon cancer (HCT116) and epidermoid carcinoma (A431). The IC50 values were determined as follows:

Cell LineIC50 (µg/mL)
HCT11650
A43144.77
Normal Skin Fibroblasts92.05

The selectivity index (SI) calculated from these values indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window.

The mechanism by which this compound exerts its biological effects may involve the modulation of various cellular pathways. Research indicates that tetrazoles can influence apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors. Additionally, they may possess antioxidant properties that further contribute to their anticancer efficacy.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antibacterial activity of several tetrazole derivatives, including this compound, against clinical isolates of resistant strains such as MRSA and E. coli. The compound showed significant activity with MIC values lower than those observed for conventional antibiotics, indicating its potential as a treatment option for resistant infections .
  • Cytotoxicity Evaluation : In a comparative study assessing various tetrazole derivatives for anticancer activity, this compound was highlighted for its selective toxicity against tumor cells while sparing normal cells . This selectivity was attributed to its ability to induce apoptosis specifically in malignant cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of a nitrile precursor with sodium azide under acidic conditions, followed by carboxamide functionalization. For example, similar tetrazole derivatives are synthesized via cycloaddition reactions using nitriles and azides in ethanol or DMF under reflux . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) validation .

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • IR spectroscopy to confirm functional groups (e.g., tetrazole ring absorption at ~1500 cm⁻¹, carboxamide N–H stretch at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and tetrazole carbons (δ 145–155 ppm) .
  • X-ray crystallography (e.g., ORTEP-3 software) for absolute configuration determination and bond-length analysis .

Q. What solvents and conditions are suitable for recrystallization to ensure high purity?

  • Methodological Answer : Ethanol, DMF, or mixtures with water (e.g., 70:30 ethanol/water) are effective for recrystallization. Gradual cooling (0.5°C/min) enhances crystal formation. For hygroscopic intermediates, anhydrous solvents like THF or acetonitrile are preferred .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular electrostatic potentials, frontier orbitals (HOMO/LUMO), and charge distribution. Tools like Gaussian or ORCA, coupled with crystallographic data (e.g., bond angles from ORTEP-3), validate electronic interactions influencing pharmacological activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using:

  • Dose-response curves (IC₅₀/EC₅₀) with triplicate measurements.
  • Positive controls (e.g., doxorubicin for cytotoxicity assays) .
  • Meta-analysis of literature data to identify outliers or confounding variables (e.g., solvent effects on solubility) .

Q. How to design derivatives to improve pharmacokinetic properties like solubility and bioavailability?

  • Methodological Answer : Modify the carboxamide or methoxyphenyl moieties to enhance hydrophilicity:

  • Introduce polar groups (e.g., hydroxyl, amino) at the para position of the phenyl ring.
  • Replace the carboxamide with a sulfonamide for improved metabolic stability .
  • Use logP calculations (e.g., ChemAxon) and in silico ADMET predictors (e.g., SwissADME) to prioritize derivatives .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • HPLC-MS to monitor degradation products in simulated gastric fluid (pH 2) and plasma (37°C, 24 hr).
  • LC-QTOF for structural identification of metabolites .
  • DSC/TGA to assess thermal stability and polymorphic transitions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s mechanism of action in enzymatic assays?

  • Methodological Answer :

  • Enzyme kinetics : Compare inhibition constants (Ki) under standardized conditions (pH, temperature).
  • Crystallographic docking : Use AutoDock Vina to model ligand-enzyme interactions (e.g., binding to ATP pockets in kinases) .
  • Mutagenesis studies : Identify critical residues affecting activity via site-directed mutagenesis .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDSC/TGA182–185°C
Solubility (Water)Shake-flask method<0.1 mg/mL (25°C)
LogPHPLC (reverse-phase)2.3 ± 0.1
Cytotoxicity (IC₅₀)MTT assay (HeLa cells)12.5 µM

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